Pyrilamine maleate is derived from pyrilamine, which itself belongs to the class of first-generation antihistamines. This compound acts primarily as an H1 receptor antagonist. It is available in various formulations, including tablets and syrups, often combined with other medications to enhance therapeutic effects.
The synthesis of pyrilamine maleate generally involves the reaction of pyrilamine with maleic acid to form the maleate salt. The process can be outlined in several steps:
The molecular formula of pyrilamine maleate is . The compound features a complex structure with multiple functional groups, including an aromatic ring and a pyridine moiety.
The three-dimensional arrangement allows for effective binding to histamine receptors, facilitating its antihistaminic action.
Pyrilamine maleate can undergo various chemical reactions, primarily due to its functional groups:
Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to monitor these reactions and assess stability.
Pyrilamine maleate exerts its effects by blocking H1 histamine receptors in the body. This mechanism involves:
These properties are crucial for formulating effective pharmaceutical products containing pyrilamine maleate.
Pyrilamine maleate finds applications beyond allergy treatment:
Pyrilamine maleate (chemical formula: C₁₇H₂₃N₃O·C₄H₄O₄; CAS 298-07-7) was first patented in 1943 and entered medical use in 1949 under brand names including Histadyl, Neo-Antergan, and Neo-Pyramine [3]. The maleate salt form was strategically developed to enhance the stability and water solubility of the free base pyrilamine, thereby improving its bioavailability in pharmaceutical formulations [1] [5]. The 1940s-1960s witnessed intensive patent activity around formulation innovations, exemplified by US Patent 3,458,622 (1969), which protected controlled-release technologies incorporating pyrilamine [8].
A significant advancement occurred in 1993 with US Patent 5,306,507, which protected fixed-dose combinations of pyrilamine maleate with pamabrom for menstrual symptom relief [2]. This was followed by modern delivery system patents, including fast-dissolving oral films (2010s) and transdermal delivery technologies designed to bypass first-pass metabolism [1]. Nanoencapsulation techniques emerged post-2010, utilizing lipid and polymeric carriers to enhance pyrilamine's duration of action while minimizing sedation side effects [1].
Table 1: Key Patent Milestones for Pyrilamine Maleate
Year | Patent/Innovation | Technical Significance |
---|---|---|
1943 | Initial compound patent | Protection of pyrilamine core structure |
1969 | US 3,458,622 | Controlled-release matrix systems |
1993 | US 5,306,507 | Fixed-dose combo with pamabrom |
2010s | Nanoencapsulation | Lipid/polymer carriers for sustained release |
2015+ | Fast-dissolving films | Enhanced pediatric/geriatric administration |
Pyrilamine maleate initially dominated the OTC sleep aid market throughout the 1960s-1970s as a primary ingredient in products like Sominex, Nytol, and Dormin due to its sedating antihistamine properties [3]. A pivotal regulatory turning point occurred in 1989 when the FDA banned pyrilamine from OTC sleep aids (21 CFR §310.545) following evidence of safety concerns and potential misuse [6] [3]. This regulatory action reflected a broader reassessment of first-generation antihistamines with significant CNS penetration.
Post-1989, pyrilamine's OTC availability became restricted to specific multi-symptom formulations:
The 2007 FDA amendment further restricted pyrilamine-containing products from labeling claims regarding sinusitis treatment without formal approval [6]. In veterinary medicine, pyrilamine retains prescription status for equine use due to residue concerns, with strict prohibitions in competition animals [10].
Table 2: Regulatory Timeline for Pyrilamine Maleate
Year | Regulatory Action | Market Impact |
---|---|---|
Pre-1989 | OTC sleep aid approval | Market dominance in sleep aids |
1989 | FDA ban in sleep aids (21 CFR §310.545) | Removal from nighttime sleep products |
1993 | Approval in menstrual combos (Midol) | Niche OTC survival |
2007 | Sinusitis claim restriction | Labeling limitations |
Ongoing | Veterinary prescription status | Restricted equine use |
Pyrilamine exhibits distinct pharmacodynamic properties when benchmarked against other first-generation H₁ antagonists. Its moderate sedation profile positions it between highly sedating diphenhydramine and low-sedation chlorpheniramine [1] [3]:
Table 3: Comparative Pharmacological Profiles of First-Generation Antihistamines
Parameter | Pyrilamine Maleate | Diphenhydramine | Chlorpheniramine |
---|---|---|---|
H₁ Receptor Selectivity | High | Moderate | High |
Anticholinergic Activity | Negligible (130,000-fold H₁ selectivity) | Significant (20-fold H₁ selectivity) | Moderate |
Sedation Risk | Moderate | High | Low |
Onset of Action | Rapid (15-30 mins) | Rapid (15-30 mins) | Moderate (30-60 mins) |
Duration of Effect | Moderate (4-6 hrs) | Short (4-6 hrs) | Longer (8-12 hrs) |
Pyrilamine's negligible anticholinergic activity (130,000-fold selectivity for H₁ over muscarinic receptors) reduced side effects like dry mouth and constipation compared to diphenhydramine [3]. This pharmacological profile facilitated pyrilamine's retention in specific OTC categories despite increased regulatory scrutiny. Post-2000 formulation innovations further differentiated pyrilamine through combination products:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1